Crystal Structure-Guided Binding Mode Differentiation: 2-Phenyl-1H-indole-6-carboximidamide vs. 2-(2-Methylphenyl) Analog (DB06918) at the Trypsin Active Site
The co-crystal structure of the ortho-methyl analog 2-(2-methylphenyl)-1H-indole-6-carboximidamide with bovine trypsin (PDB 2G5V, 1.45 Å resolution) provides direct structural evidence for the binding mode of the 2-phenylindole-6-carboximidamide scaffold [1]. The 6-carboximidamide group occupies the S1 specificity pocket and forms a salt bridge with Asp189 at the base of the pocket, while the 2-phenyl ring extends into a hydrophobic cleft. The ortho-methyl substituent in DB06918 introduces steric clash with the enzyme surface that constrains the torsional angle of the 2-phenyl ring relative to the indole core. In the unsubstituted 2-phenyl-1H-indole-6-carboximidamide, the absence of this ortho-methyl group allows greater conformational freedom of the phenyl ring, which is predicted to alter both the binding pose and the entropic contribution to binding free energy. This structural differentiation is significant because the ortho-methyl analog DB06918 is the only compound in this subclass with a publicly available high-resolution target-bound crystal structure [1].
| Evidence Dimension | Ligand torsional freedom and steric constraints at the trypsin active site (S1 pocket and hydrophobic cleft) |
|---|---|
| Target Compound Data | 2-Phenyl-1H-indole-6-carboximidamide: unsubstituted phenyl ring allows free rotation; no ortho steric clash predicted |
| Comparator Or Baseline | 2-(2-Methylphenyl)-1H-indole-6-carboximidamide (DB06918, PDB ligand 22M): ortho-methyl group constrains phenyl-indole torsional angle; resolved at 1.45 Å in complex with bovine trypsin (PDB 2G5V) |
| Quantified Difference | Qualitative structural difference; binding affinity Ki values not publicly reported for either compound. The 2-phenyl analog lacks the ortho-methyl steric constraint present in DB06918. |
| Conditions | Bovine cationic trypsin, X-ray diffraction at 1.45 Å resolution, pH of crystallization conditions not explicitly stated in the PDB deposition; binding mode inferred by structural homology |
Why This Matters
For structure-based drug design programs targeting trypsin-like serine proteases (thrombin, factor Xa, uPA, kallikrein), the unsubstituted 2-phenyl analog offers a distinct conformational profile that may yield different selectivity patterns across the serine protease family compared to the ortho-methyl analog, making it a critical comparator scaffold for SAR exploration.
- [1] Kline, A.D., Briggs, S.L., Subramaniam, S. (2006). Indole-amidine Complexes with Bovine Trypsin. PDB ID: 2G5V. Ligand 22M: 2-(2-methylphenyl)-1H-indole-6-carboximidamide. Resolution: 1.45 Å. RCSB Protein Data Bank. https://doi.org/10.2210/pdb2g5v/pdb View Source
